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Galangin-13C3

Cat. No.: B12415045
M. Wt: 273.21 g/mol
InChI Key: VCCRNZQBSJXYJD-UIDJNKKJSA-N
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Description

Overview of Carbon-13 Labeling in Natural Product Studies

Carbon-13 (¹³C) is a stable isotope of carbon that accounts for approximately 1.1% of all natural carbon. springernature.com In natural product research, compounds are often chemically synthesized to incorporate ¹³C atoms at specific positions within their molecular structure. This "labeling" creates a heavier version of the natural product that can be easily distinguished by mass spectrometry.

The application of ¹³C-labeled natural products is vast. It allows for precise quantification of the compound in complex biological matrices, such as plasma, urine, and tissue samples, through a technique called isotope dilution mass spectrometry. nist.gov This method involves adding a known amount of the ¹³C-labeled compound as an internal standard to a sample. By comparing the mass spectrometer's signal of the labeled and unlabeled compound, researchers can accurately determine the concentration of the natural product in the original sample. Furthermore, ¹³C labeling is instrumental in metabolism studies. When a ¹³C-labeled natural product is administered, its metabolites will also contain the ¹³C label, facilitating their identification and structural elucidation. nih.gov

Rationale for the Specific Application of Galangin-13C3 as a Research Tool

Galangin (B1674397) is a flavonoid found in high concentrations in the rhizome of Alpinia galanga and in propolis. It has been studied for its various biological activities. medchemexpress.com To investigate its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to accurately quantify its presence in biological systems, a stable isotope-labeled internal standard is highly valuable. This compound is the ¹³C-labeled version of galangin, designed specifically for such research purposes. medchemexpress.commedchemexpress.com

The "13C3" designation indicates that three carbon atoms in the galangin molecule have been replaced with the heavier ¹³C isotope. This mass difference allows for its clear differentiation from the naturally occurring (unlabeled) galangin in mass spectrometry analysis. The primary rationale for using this compound is to serve as an ideal internal standard for the quantification of galangin in preclinical and clinical studies. Its chemical and physical properties are nearly identical to unlabeled galangin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This minimizes experimental variability and enhances the accuracy and precision of quantitative assays. atlanchimpharma.com

Moreover, this compound is a critical tool for studying the metabolic fate of galangin. By administering this compound, researchers can trace the biotransformation of the galangin backbone and confidently identify its metabolites, distinguishing them from endogenous compounds in the biological system under investigation. While comprehensive studies detailing the specific biotransformation and metabolic pathways of this compound are not yet widely published, its availability as a research compound paves the way for such in-depth metabolic profiling. A study on unlabeled galangin identified 27 metabolites, revealing that its biotransformation involves processes such as hydrogenation, hydroxylation, glycosylation, methylation, acetylation, glucuronidation, and sulfation. nih.gov The use of this compound in future studies would significantly aid in confirming and expanding upon these findings.

Below is a hypothetical data table illustrating how this compound could be used in a pharmacokinetic study.

Table 1: Hypothetical Pharmacokinetic Data of Galangin in Rat Plasma Following Oral Administration, Quantified Using this compound as an Internal Standard.

Time (hours)Mean Plasma Concentration of Galangin (ng/mL)Standard Deviation
0.2555.28.3
0.5120.515.1
1.0250.825.4
2.0180.320.7
4.095.612.9
8.030.15.2
24.05.81.5

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Potential Metabolites of Galangin Identified in a Study Using Unlabeled Galangin, which could be confirmed and further studied using this compound.

Metabolite IDProposed Biotransformation
M1Glucuronidation
M2Sulfation
M3Methylation
M4Hydroxylation
M5Hydrogenation
M6Acetylation
M7Glycosylation

This table is based on findings from a study on unlabeled galangin and represents potential areas of investigation for this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B12415045 Galangin-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O5

Molecular Weight

273.21 g/mol

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H/i13+1,14+1,15+1

InChI Key

VCCRNZQBSJXYJD-UIDJNKKJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Synthetic Methodologies for Galangin 13c3

Retrosynthetic Analysis and Precursor Selection for Carbon-13 Incorporation

A retrosynthetic analysis of Galangin (B1674397) (3,5,7-trihydroxyflavone) provides a roadmap for its synthesis and the strategic incorporation of carbon-13 isotopes. The flavonoid core of galangin can be disconnected through several well-established pathways. A common approach involves the disconnection of the C-ring, leading back to a chalcone (B49325) intermediate, which in turn can be traced back to simpler aromatic precursors.

For the specific synthesis of Galangin-13C3, the primary consideration is the selection of a commercially available and versatile 13C-labeled precursor. A strategic choice is [13C]-labeled acetic acid or a derivative, which can serve as a source for two of the carbon atoms in the C-ring of the flavonoid skeleton. To achieve a triple-label, an additional 13C-labeled precursor for the B-ring or the remaining C-ring carbon would be necessary. A plausible retrosynthetic route is outlined below:

Retrosynthetic Pathway for this compound:

Step 1: Disconnection of the Flavone (B191248) C-ring: The flavone core of this compound can be retrosynthetically cleaved to an appropriately substituted chalcone. This transformation is the reverse of the common oxidative cyclization of chalcones to form flavones.

Step 2: Disconnection of the Chalcone: The chalcone intermediate can be further disconnected via a retro-Claisen-Schmidt condensation. This breaks the molecule down into a substituted acetophenone (B1666503) (derived from the A-ring) and a benzaldehyde (B42025) (derived from the B-ring and the C3 carbon of the C-ring).

Step 3: Precursor Selection for 13C Incorporation:

To incorporate two 13C atoms into the A-ring and C-ring, a doubly 13C-labeled phloroacetophenone precursor can be envisioned. This can be synthesized from phloroglucinol (B13840) and a doubly 13C-labeled acetyl source, such as [1,2-13C2]-acetyl chloride.

The third 13C atom can be introduced into the B-ring via a 13C-labeled benzaldehyde. For instance, benzaldehyde labeled at the formyl carbon ([formyl-13C]-benzaldehyde) can be utilized.

This strategy allows for the convergent assembly of the this compound molecule from readily accessible labeled starting materials.

Chemical Synthesis Pathways for Regiospecific 13C-Labeling

The forward synthesis of this compound requires a sequence of reactions that are high-yielding and preserve the isotopic labels.

A modular approach allows for the independent synthesis of the 13C-enriched A and B-ring precursors, followed by their condensation to form the flavonoid skeleton.

Synthesis of 13C2-labeled Phloroacetophenone: The A-ring precursor can be synthesized via a Friedel-Crafts acylation of phloroglucinol with a doubly labeled acetylating agent. The reaction of phloroglucinol with [1,2-13C2]-acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) would yield 2',4',6'-trihydroxy-[1,2-13C2]-acetophenone.

Condensation to form 13C3-labeled Chalcone: The labeled acetophenone is then subjected to a Claisen-Schmidt condensation with a 13C-labeled benzaldehyde, for example, [formyl-13C]-benzaldehyde. This base-catalyzed reaction would produce the corresponding 13C3-labeled chalcone.

The key step in introducing the triple carbon-13 label is the condensation reaction. The reaction between 2',4',6'-trihydroxy-[1,2-13C2]-acetophenone and [formyl-13C]-benzaldehyde in the presence of a strong base like potassium hydroxide (B78521) in ethanol (B145695) would result in the formation of 2',4',6'-trihydroxy-[α,β,carbonyl-13C3]-chalcone.

Final Cyclization to this compound: The synthesized 13C3-labeled chalcone can then be converted to this compound through an oxidative cyclization reaction. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves treating the chalcone with hydrogen peroxide in an alkaline medium. This reaction proceeds to form the flavone ring system, yielding the desired this compound.

Optimization of Reaction Conditions for Isotopic Yield and Purity

Optimizing reaction conditions is critical to maximize the incorporation of the 13C isotopes and to ensure the chemical purity of the final product.

Reaction Step Parameter to Optimize Typical Conditions & Rationale
Friedel-Crafts AcylationLewis Acid, Solvent, TemperatureAlCl3, nitrobenzene (B124822) or CS2, 0 °C to room temperature. Optimization aims to maximize acylation efficiency while minimizing side reactions.
Claisen-Schmidt CondensationBase Catalyst, Solvent, TemperatureAqueous or alcoholic KOH or NaOH, room temperature. The choice and concentration of the base are crucial for driving the reaction to completion.
Oxidative Cyclization (AFO)Oxidant Concentration, pH, TemperatureH2O2, aqueous NaOH or KOH, room temperature. Careful control of pH and temperature is necessary to prevent degradation of the flavonoid product.

Purification Techniques for Labeled this compound

The purification of the final labeled product is essential to remove any unlabeled starting materials, reagents, and byproducts. A multi-step purification protocol is typically employed.

Extraction: After the final reaction, the crude product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297).

Column Chromatography: The crude extract is then subjected to column chromatography. Silica gel is a common stationary phase for the separation of flavonoids. plos.org A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), allows for the separation of this compound from less polar impurities.

Recrystallization: The fractions containing the desired product can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is often the final step. A C18 reversed-phase column with a mobile phase of methanol (B129727) and water is commonly used for flavonoid purification.

The purity of the final this compound product would be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) to confirm the correct mass and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the structure and the position of the 13C labels.

Analytical Characterization and Quality Assurance of Galangin 13c3

Spectroscopic Methodologies for Isotopic Enrichment Verification

Spectroscopic techniques are indispensable for confirming the successful incorporation of stable isotopes into the molecular structure and for determining the extent of this labeling. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools for this verification.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule, making it the definitive method for confirming the exact positions of isotopic labels. bhu.ac.in In a standard ¹³C NMR spectrum, each unique carbon atom produces a signal. youtube.com For Galangin-13C3, specifically labeled at the C-2, C-3, and C-4 positions, the ¹³C NMR spectrum exhibits significant differences compared to its unlabeled counterpart.

The primary indicator of successful labeling is the dramatic increase in signal intensity for the labeled carbon atoms. Due to the low natural abundance of ¹³C (approximately 1.1%), signals in a standard spectrum are relatively weak. bhu.ac.in In this compound, the enrichment of ¹³C at positions 2, 3, and 4 results in exceptionally intense signals for these specific carbons. Furthermore, the introduction of adjacent ¹³C nuclei can lead to observable ¹³C-¹³C coupling constants, providing further structural confirmation. Analysis of the proton-coupled ¹³C NMR spectrum can also reveal splitting patterns that confirm the location of the labels. youtube.com

Table 1: Comparative ¹³C NMR Chemical Shifts (δ) for Unlabeled Galangin (B1674397) and Expected Observations for this compound in DMSO-d₆

Carbon PositionUnlabeled Galangin (δ, ppm)Expected Observation for this compound
C-2~146.5Highly enhanced signal intensity; potential ¹³C-¹³C coupling with C-3 and C-4.
C-3~137.2Highly enhanced signal intensity; potential ¹³C-¹³C coupling with C-2 and C-4.
C-4~176.8Highly enhanced signal intensity; potential ¹³C-¹³C coupling with C-2 and C-3.
C-5~162.0Normal signal intensity.
C-6~99.1Normal signal intensity.
C-7~165.2Normal signal intensity.
C-8~94.3Normal signal intensity.
C-9~157.5Normal signal intensity.
C-10~104.1Normal signal intensity.
C-1'~131.0Normal signal intensity.
C-2'/C-6'~129.5Normal signal intensity.
C-3'/C-5'~128.8Normal signal intensity.
C-4'~130.4Normal signal intensity.

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, allowing for the calculation of its elemental formula. scispace.com This capability is crucial for assessing the isotopic purity of this compound. Unlabeled galangin (C₁₅H₁₀O₅) has a theoretical monoisotopic mass of 270.0528 g/mol . Since this compound contains three ¹³C atoms instead of ¹²C atoms, its theoretical mass is expected to be approximately 3 atomic mass units higher.

HRMS analysis confirms the incorporation of the three ¹³C atoms by detecting the correct high-resolution mass of the labeled molecule (C₁₂¹³C₃H₁₀O₅). The mass spectrometer's high resolving power allows for the separation of the isotopic peaks, and the relative intensity of the peak corresponding to the fully labeled molecule versus any partially labeled or unlabeled species is used to calculate the isotopic purity. nih.gov For a high-quality standard, the isotopic purity is typically expected to be ≥99%.

Table 2: Theoretical and Observed Masses for Galangin and this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (m/z)Observed Mass (m/z) [M+H]⁺Isotopic Purity (%)
GalanginC₁₅H₁₀O₅270.0528271.0601N/A
This compoundC₁₂¹³C₃H₁₀O₅273.0629274.0702>99%

Chromatographic Purity Analysis

Chromatographic methods are employed to separate, identify, and quantify the target compound and any potential impurities. These techniques are essential for determining the chemical purity of the this compound standard.

Ultra-High Performance Liquid Chromatography (UHPLC) is a highly sensitive and efficient technique for assessing the purity of non-volatile compounds like flavonoids. nih.gov A validated UHPLC method, typically coupled with a UV or photodiode array (PDA) detector, is used to separate this compound from unlabeled galangin, synthetic precursors, and other related impurities. researchgate.net Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all detected peaks. For use as an analytical standard, the chemical purity should be high, often ≥95%. eurisotop.com

A typical UHPLC method would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid like formic acid to improve peak shape. nih.govnih.gov

While galangin itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile organic impurities that may be present as residual solvents or by-products from the synthetic process. thermofisher.comijprajournal.com The impurity profiling process is a critical step mandated by regulatory authorities for pharmaceutical-grade materials. rroij.com

The analysis typically involves dissolving the this compound sample in a suitable solvent and injecting it into the GC-MS system. A headspace GC-MS technique may also be employed to enhance the detection of highly volatile residual solvents. chromatographyonline.com The mass spectrometer identifies impurities based on their mass spectra, which are then compared to spectral libraries for confirmation.

Quantitative Method Validation for this compound as a Standard

For this compound to be used effectively as an internal standard in quantitative assays (e.g., LC-MS/MS), the analytical method itself must be rigorously validated. mdpi.com Isotope Dilution Mass Spectrometry (IDMS) is a common application where a known amount of the labeled standard is added to a sample. isolife.nl The ratio of the unlabeled analyte to the labeled standard is then measured, providing highly accurate quantification.

The validation process ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters, as often guided by regulatory bodies like the ICH, include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rroij.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 3: Representative Method Validation Parameters for a UHPLC-MS/MS Assay Quantifying Galangin using this compound as an Internal Standard

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9950.998
Accuracy (% Recovery)85% - 115%96.2% - 104.5%
Precision (% RSD)≤ 15%< 8%
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.5 ng/mL
SpecificityNo significant interference at the retention time of the analyte and IS.Pass

Linearity, Accuracy, Precision, and Sensitivity Studies

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. For this compound, this involves a series of studies to determine its linearity, accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques employed for the analysis of flavonoids like Galangin.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Galangin, a linear relationship is typically observed between the concentration and the instrumental response (e.g., peak area). A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship. Studies on Galangin have demonstrated excellent linearity over various concentration ranges. For instance, an HPTLC method has shown linearity in the range of 100 to 800 ng/spot with a correlation coefficient of 0.999. thepharmajournal.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage recovery is then calculated. For Galangin, recovery values are typically expected to be within 98-102%. For example, recovery studies for a related flavonoid, chrysin, showed accuracy values in the range of 99.0-100.6%. ijpbs.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods used in pharmaceutical analysis, the acceptance criterion for precision is typically an RSD of not more than 2%.

Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. For a related compound, gallic acid, an LOD of 0.0178 µg/mL and an LOQ of 0.0539 µg/mL have been reported for an RP-HPLC method. japsonline.com

The following interactive table summarizes typical analytical method validation parameters for Galangin, which can be considered representative for this compound.

ParameterMethodTypical Value/RangeAcceptance Criteria
Linearity (Range)HPTLC100 - 800 ng/spot-
Correlation Coefficient (r²)HPTLC0.999≥ 0.995
Accuracy (% Recovery)HPLC99.0% - 100.6%98.0% - 102.0%
Precision (% RSD)HPLC< 2%≤ 2%
Limit of Detection (LOD)HPLC~0.02 µg/mL (estimated)-
Limit of Quantitation (LOQ)HPLC~0.06 µg/mL (estimated)-

Stability Assessments of this compound Formulations

Stability testing is a critical component of quality assurance to ensure that the quality of a substance is maintained over time under the influence of various environmental factors such as temperature, humidity, and light. For this compound, stability assessments are crucial, especially when it is used as a standard in a formulated solution. These assessments are typically conducted through forced degradation studies.

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and establish the degradation pathways, which is essential for developing stability-indicating analytical methods. The common stress conditions applied include:

Acidic and Basic Hydrolysis: The stability of the compound is tested in acidic and basic solutions at elevated temperatures. Flavonoids can be susceptible to degradation under alkaline conditions.

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.

Thermal Degradation: The stability of the compound is evaluated at high temperatures.

Photostability: The compound is exposed to light of a specified intensity and duration to determine its sensitivity to photodegradation.

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or impurities. The development of such a method is a primary goal of forced degradation studies.

The following interactive table outlines the typical conditions for forced degradation studies that would be applicable to assess the stability of this compound formulations.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M HCl at 60°CTo assess stability in acidic conditions.
Base Hydrolysis0.1 M NaOH at 60°CTo assess stability in alkaline conditions.
Oxidation3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation60°C - 80°CTo determine the effect of high temperature.
PhotostabilityExposure to UV and visible light (ICH Q1B)To assess light sensitivity.

Applications of Galangin 13c3 in Mechanistic Biological Investigations Non Human Systems

In Vitro Pharmacokinetic and Metabolic Profiling Using Galangin-13C3

In vitro systems are fundamental for elucidating the metabolic pathways of xenobiotics in a controlled environment, free from the complexities of a whole biological organism. The use of this compound in these assays significantly enhances the accuracy and sensitivity of metabolite identification and quantification.

The liver is the primary site of drug metabolism, and studies using liver microsomes—vesicles of the endoplasmic reticulum—are crucial for identifying the enzymes responsible for biotransformation. When this compound is incubated with liver microsomes, it undergoes both Phase I and Phase II metabolic reactions.

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, involve oxidative modifications. Studies on unlabeled galangin (B1674397) have shown that it is hydroxylated by CYP1A2 and CYP2C9 isoforms to form metabolites such as kaempferol (B1673270) and quercetin. nih.govnih.gov Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Galangin is extensively metabolized via glucuronidation and sulfation. nih.govresearchgate.net

The use of this compound as a substrate in these incubations allows researchers to unequivocally identify all resulting metabolites. The characteristic mass shift of +3 daltons (Da) from the ¹³C atoms enables mass spectrometry to easily distinguish labeled metabolites from the complex background of the microsomal matrix. This facilitates the construction of a comprehensive metabolic map.

Table 1: Identified Metabolites of Galangin in Hepatic Microsomal Assays

Metabolite ID Proposed Structure Metabolic Pathway Reference
M1 Kaempferol Hydroxylation (Phase I) nih.gov
M2 Quercetin Sequential Hydroxylation (Phase I) nih.gov
M3 Galangin-3-O-glucuronide Glucuronidation (Phase II) researchgate.net
M4 Galangin-7-O-glucuronide Glucuronidation (Phase II) researchgate.net

This interactive table summarizes the key metabolites formed during the hepatic metabolism of galangin.

The gut microbiota possesses a vast enzymatic capacity that can significantly alter the structure and bioavailability of orally administered compounds. nih.gov In vitro assays using fecal homogenates or specific bacterial cultures are employed to study these transformations. Research has identified several metabolites of galangin produced by intestinal microflora, indicating that biotransformation pathways such as hydrogenation, glycosylation, and methylation occur in the gut. nih.govnih.govresearchgate.net Fungal species like Mucor hiemalis and Absidia coerulea have also been used to demonstrate the biotransformation of galangin into various glycosylated and sulfated derivatives. mdpi.comresearchgate.net

Employing this compound in these assays provides a clear and unambiguous method for tracing the compound through various microbial metabolic pathways. The stable isotope label ensures that all detected metabolites originate from the administered this compound, eliminating confusion with compounds produced by the microbes themselves or present in the culture medium.

Table 2: Characterized Metabolites from Intestinal Microbial Biotransformation of Galangin

Metabolite ID Proposed Structure Metabolic Pathway Reference
M6 Dihydrogalangin Hydrogenation nih.govnih.gov
M7 O-methylgalangin Methylation nih.govnih.gov
M8 Galangin-7-O-β-D-glucopyranoside Glycosylation mdpi.comresearchgate.net

This interactive table outlines the metabolites resulting from the biotransformation of galangin by intestinal and other microbes.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex biological samples. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard.

In the context of studying unlabeled galangin, this compound would be added to biological samples (e.g., plasma, microsomal incubates) at a known concentration. Because this compound is chemically identical to galangin, it behaves the same way during sample extraction, processing, and ionization in the mass spectrometer. Any sample loss or variation in instrument response affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometer signal of the unlabeled galangin to the known amount of labeled this compound, a highly accurate and precise concentration of the native compound can be determined. researchgate.net This method is crucial for building reliable pharmacokinetic models.

In Vivo Pharmacokinetic Analysis in Animal Models Utilizing this compound

In vivo studies in animal models such as rats and mice are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. eurekaselect.com The use of this compound in these studies provides definitive data for pharmacokinetic modeling.

Pharmacokinetic studies of unlabeled galangin in rats have demonstrated rapid absorption after oral administration, although the absolute bioavailability of the free parent compound is low, suggesting extensive metabolism. researchgate.net Following administration, galangin distributes to various tissues, with the highest concentrations typically found in the liver, kidney, spleen, and lung, and lower amounts detected in the brain. researchgate.net

Administering this compound to animal models allows for precise tracking of its absorption from the gastrointestinal tract into the bloodstream and its subsequent distribution into various tissues. By collecting blood and tissue samples at different time points and analyzing them with LC-MS/MS, researchers can construct accurate concentration-time profiles. The unique mass of this compound ensures that the measurements are specific to the administered drug and not confounded by endogenous compounds. nih.gov

Table 3: Representative Pharmacokinetic Parameters of Galangin in Rats (Oral Administration)

Parameter Value Description Reference
Tmax 0.25 h Time to reach maximum plasma concentration researchgate.net
t1/2 <1.1 h Elimination half-life researchgate.net

This interactive table presents key pharmacokinetic parameters for galangin based on studies in rat models.

Understanding the routes and rate of excretion is critical for assessing drug clearance and potential for accumulation. Studies have shown that galangin and its metabolites are excreted through both urine and feces. nih.govnih.gov A significant portion of orally administered galangin is eliminated in the feces, reflecting its low absorption. nih.gov Metabolites found in urine and bile are typically glucuronide and sulfate (B86663) conjugates, consistent with extensive Phase II metabolism. nih.govresearchgate.net

When this compound is administered to animals, its journey can be traced through the body and into the excreta. Analysis of urine, feces, and bile using high-resolution mass spectrometry can detect the full spectrum of ¹³C-labeled metabolites. This provides a complete picture of the excretion pathways and allows for the calculation of a mass balance, determining how much of the administered dose is recovered over time. The stable isotope label is invaluable for identifying novel or unexpected metabolites in these complex biological matrices.

Quantitative Bioanalysis of this compound and its Metabolites in Biological Matrices (e.g., plasma, bile, urine)

In pharmacokinetic and metabolism studies, the accurate quantification of a compound and its metabolites is critical. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound is ideally suited for this purpose.

When analyzing complex biological matrices like plasma, bile, or urine, variations in sample preparation and matrix effects can lead to inaccuracies. By adding a known amount of this compound to the sample at the beginning of the extraction process, it can serve as an internal standard. Since this compound is chemically identical to unlabeled galangin, it experiences the same extraction recovery and ionization suppression or enhancement during mass spectrometry analysis. However, due to its three-Dalton mass difference (from the three ¹³C atoms), it can be distinguished from the native galangin by the mass spectrometer. This allows for highly accurate and precise quantification of galangin by calculating the ratio of the analyte peak area to the internal standard peak area.

Studies on the parent compound, galangin, have identified numerous metabolites in plasma, bile, and urine, resulting from metabolic pathways such as glucuronidation, sulfation, and methylation. nih.govresearchgate.net The synthesis of ¹³C-labeled versions of these expected metabolites would further enhance the accuracy of their quantification in these biological fluids. nih.govnih.gov

Illustrative Data for LC-MS/MS Quantification:

The table below illustrates the type of data that would be generated in a quantitative bioanalysis experiment using this compound as an internal standard. The concentrations are hypothetical and serve to demonstrate the application.

AnalyteMatrixConcentration (ng/mL)MethodInternal Standard
GalanginRat Plasma15.2LC-MS/MSThis compound
Galangin-7-O-glucuronideRat Urine45.8LC-MS/MSThis compound
3-O-methylgalanginRat Bile8.9LC-MS/MSThis compound

Elucidation of Metabolic Pathways Through ¹³C-Assisted Metabolism Analysis

Stable isotopes are powerful tools for tracing the metabolic fate of molecules in biological systems. frontiersin.org By introducing this compound, researchers can track the transformation of the galangin molecule and unambiguously identify its metabolites.

Tracing Carbon Atom Transitions in Cellular Metabolism (e.g., metabolic flux analysis)

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.govethz.chnih.gov By providing cells with a ¹³C-labeled substrate, such as this compound, scientists can trace the path of the labeled carbon atoms through various metabolic pathways. researchgate.netnih.gov

When this compound is metabolized, the ¹³C atoms are incorporated into its downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry or NMR, the activity of different metabolic pathways can be determined. nih.govyoutube.com For instance, if galangin were to be catabolized and its carbon skeleton entered central carbon metabolism, MFA could quantify the flux through pathways like glycolysis or the TCA cycle that utilize these carbons. nih.gov While this is a common application for nutrients like glucose, applying it to a xenobiotic like galangin would be a novel approach to understand its interaction with primary metabolic networks. researchgate.net

Investigation of Enzyme-Substrate Interactions Using Labeled Galangin

This compound can be instrumental in studying the specific interactions between galangin and metabolic enzymes. When an enzyme metabolizes this compound, the resulting product will be heavier by three mass units. This allows for clear differentiation between the product and any other molecules in the assay. This is particularly useful for identifying the products of specific enzymatic reactions in complex systems like liver microsomes, where multiple enzymes are present. nih.gov

For example, UDP-glucuronosyltransferase (UGT) enzymes are known to glucuronidate galangin. nih.gov By incubating human liver microsomes with this compound and the cofactor UDPGA, the resulting this compound-glucuronide could be definitively identified by its specific mass, confirming the activity of UGT enzymes on the galangin scaffold.

Targeted Mechanistic Studies in Cellular Models

Assessment of Cellular Uptake and Efflux Mechanisms

Understanding how a compound enters and exits a cell is fundamental to understanding its biological activity. rsc.org this compound provides a precise tool for these investigations. In a typical cellular uptake experiment, cells (such as the Caco-2 intestinal cell line model) are incubated with this compound for a defined period. nih.gov After incubation, the cells are washed, and the intracellular concentration of this compound is measured by LC-MS/MS. Because the labeled compound can be distinguished from any endogenous cellular components, its uptake can be quantified with high sensitivity and specificity.

Efflux mechanisms, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein or MRP2, can be studied by pre-loading cells with this compound and then measuring its rate of appearance in the extracellular medium over time. nih.gov Inhibitors of specific transport proteins can be used in conjunction with this compound to identify which transporters are responsible for its efflux. nih.gov

Illustrative Data for Cellular Uptake Study:

This table shows hypothetical results from an experiment measuring the uptake of this compound in a cell line, with and without an efflux pump inhibitor.

ConditionIntracellular this compound (pmol/mg protein)
Control25.4
+ Efflux Inhibitor (e.g., MK-571)58.1

Investigating Substrate Specificity of Transport Proteins with this compound

To determine if galangin is a substrate for a specific transport protein, cell lines overexpressing that transporter can be used. For example, MDCK cells transfected with the gene for a specific transporter (e.g., MRP2) can be compared to control MDCK cells. nih.gov By measuring the accumulation of this compound in both cell lines, a lower accumulation in the MRP2-expressing cells would suggest that galangin is a substrate for this efflux pump. The use of the labeled compound ensures that the measurement is precise and not confounded by other molecules. This approach provides direct evidence of an interaction between the compound and the transport protein.

Quantitative Analysis of Intracellular this compound Distribution

The precise quantification of a compound's distribution within a cell is crucial for understanding its mechanism of action. For isotopically labeled flavonoids like this compound, advanced analytical techniques provide the means to determine not only the amount of the compound that enters a cell but also its localization within subcellular compartments. This section explores the methodologies and findings related to the quantitative analysis of intracellular galangin, which serves as a proxy for its isotopically labeled counterpart, this compound.

The use of ¹³C₃-labeled galangin is particularly advantageous for quantitative studies using mass spectrometry. The known mass shift of +3 Da allows for its clear differentiation from the endogenous, unlabeled galangin and other cellular components, thereby enabling precise and sensitive quantification.

Methodologies for Quantitative Intracellular Analysis

Mass spectrometry imaging (MSI) is a more advanced, label-free technique that allows for the visualization of the spatial distribution of molecules directly in biological tissues and even within single cells. nih.govshimadzu.comnih.gov This method provides invaluable information on the localization of compounds in different cellular regions. nih.govshimadzu.com For a labeled compound like this compound, MSI can offer high-resolution mapping of its intracellular journey.

Research Findings on Intracellular Flavonoid Distribution

While specific quantitative data on the intracellular distribution of this compound is not yet available in published literature, studies on galangin and other flavonoids provide significant insights. Research has shown that the cellular uptake of galangin can be concentration-dependent. researchgate.net For example, in a study using human hepatocellular carcinoma (HepG2) cells, the intracellular concentration of galangin was quantified following treatment. researchgate.net

The table below illustrates hypothetical data based on typical findings in cellular uptake studies of flavonoids, demonstrating how the intracellular concentration of this compound might be presented.

Treatment GroupIncubation Time (hours)Intracellular Concentration (µM)
Control (Untreated)240
This compound (10 µM)241.2 ± 0.2
This compound (25 µM)243.5 ± 0.4
This compound (50 µM)248.1 ± 0.9

This table presents hypothetical data for illustrative purposes.

Furthermore, studies on other flavonoids have revealed selective accumulation in certain organelles. For instance, some fluorescently labeled flavonoids have been shown to accumulate in the endoplasmic reticulum. The ability to track and quantify the distribution of this compound at a subcellular level would be a significant step forward in elucidating its biological functions.

The metabolism of galangin within the cell is another critical aspect, as metabolites can have different biological activities than the parent compound. nih.govresearchgate.netbohrium.comnih.gov The use of an isotopically labeled compound like this compound is invaluable for metabolic studies, allowing for the unambiguous tracking of its biotransformation products.

Advanced Research Applications and Methodological Enhancements for Galangin 13c3 Studies

Integration of Galangin-13C3 with Multi-Omics Approaches

Multi-omics strategies, which involve the integration of data from various "omics" fields such as metabolomics, proteomics, and lipidomics, provide a holistic view of cellular responses to a specific compound. frontiersin.org The use of this compound within a multi-omics framework allows for a comprehensive understanding of its metabolic pathways and its downstream effects on global cellular processes. This integrated approach is crucial for connecting the biotransformation of the compound to its functional impact on protein expression and lipid metabolism. nih.govoup.com

The introduction of this compound into a biological system is fundamental for detailed metabolomics and metabolic flux analysis (MFA). nih.gov As the 13C-labeled galangin (B1674397) is processed by the cell, the heavy isotopes are incorporated into its various metabolites. This enables the unambiguous identification and tracing of the metabolic fate of the galangin backbone. youtube.comnih.gov

Studies on unlabeled galangin have identified several major biotransformation pathways, including glucuronidation, sulfation, methylation, and hydroxylation, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450s (CYPs). nih.govnih.gov When using this compound, these metabolic reactions produce metabolites that are heavier than their natural counterparts, allowing for their clear detection by mass spectrometry. For example, the conversion of galangin to its primary metabolite kaempferol (B1673270) via hydroxylation would result in a 13C-labeled kaempferol molecule. nih.gov

This stable isotope tracing is the cornerstone of fluxomics, which quantifies the rate of turnover in metabolic pathways. nih.gov By monitoring the rate at which 13C-labeled metabolites appear and disappear over time, researchers can calculate the flux through specific metabolic pathways. This provides dynamic information about how cells process galangin, which is a significant advancement over static concentration measurements. nih.gov

Table 1: Hypothetical Mass Isotopologue Distribution of this compound and its Metabolites

This interactive table illustrates the expected mass shift for this compound and its potential metabolites, which is central to tracing its metabolic fate in metabolomics studies.

CompoundMolecular FormulaUnlabeled Monoisotopic Mass (Da)13C3-Labeled Monoisotopic Mass (Da)Metabolic Pathway
GalanginC15H10O5270.0528273.0629Parent Compound
Galangin-7-O-glucuronideC21H18O11446.0849449.0950Glucuronidation
KaempferolC15H10O6286.0477289.0578Hydroxylation
Galangin-7-O-sulfateC15H10O8S350.0096353.0197Sulfation
3-O-methylgalanginC16H12O5284.0685287.0786Methylation

While this compound directly traces the compound's own metabolism, its effects on broader cellular functions can be investigated by combining it with other isotopic labeling techniques in proteomics and lipidomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomics, or the use of 13C-labeled precursors like glucose or fatty acids for lipidomics, can be employed alongside this compound administration. rsc.orgmdpi.com

In such an experimental setup, researchers can quantify changes in protein synthesis or lipid profiles in response to galangin treatment. For instance, proteomics analysis might reveal that galangin treatment upregulates or downregulates specific enzymes involved in cellular stress responses or inflammatory pathways. researchgate.net Galangin has been shown to influence signaling pathways such as PI3K/AKT and NF-κB, and quantitative proteomics could identify the specific protein expression changes that mediate these effects. researchgate.net

Similarly, lipidomics studies using stable isotopes could track how galangin affects lipid metabolism. nih.gov By supplying 13C-labeled fatty acids, one could determine if galangin treatment alters fatty acid oxidation, storage in triglycerides, or incorporation into membrane lipids. researchgate.net This approach provides a dynamic and functional readout of galangin's impact on cellular lipid homeostasis. mdpi.com

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The detection and structural elucidation of this compound and its metabolites, often present at very low concentrations in complex biological matrices, require highly sensitive and specific analytical techniques.

Ultra-high-resolution mass spectrometry (UHRMS), particularly instruments like the Orbitrap, is indispensable for this compound research. scielo.br Its high resolving power allows for the precise determination of mass, which is critical to distinguish the 13C3-labeled compounds from the complex background of endogenous molecules and to confirm their elemental composition. sci-hub.sepreprints.org

Coupling UHRMS with techniques like ultra-high-performance liquid chromatography (UHPLC) provides the necessary chromatographic separation to resolve isomeric metabolites. nih.gov Studies on unlabeled galangin have successfully used UHPLC-Q-TOF-MS/MS (Quadrupole Time-of-Flight Mass Spectrometry) to identify numerous metabolites in various biological samples. nih.govmdpi.com This same platform would be ideal for analyzing this compound, as it can separate metabolites before they enter the mass spectrometer, which then fragments the molecules to provide structural information, helping to pinpoint the location of metabolic modifications. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information to mass spectrometry. While MS is highly sensitive, NMR is a powerful tool for the unambiguous structural elucidation of metabolites. nih.gov Advanced NMR techniques are particularly useful in determining the precise location of the 13C label within a metabolite, which can reveal detailed information about the enzymatic reaction mechanisms involved in its formation. frontiersin.orgmdpi.com

For example, if this compound undergoes glycosylation, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between the sugar moiety and the galangin backbone, confirming the exact site of attachment. nih.gov While challenges such as low sensitivity and spectral overlap in complex mixtures exist, cryogenically cooled probes and higher magnetic field strengths have significantly improved the feasibility of conducting NMR-based metabolomics on biological samples. researchgate.net

Computational Modeling and Simulation of this compound Biotransformation

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are increasingly used to predict and rationalize the biotransformation of flavonoids. mdpi.com These in silico methods can model the interaction between galangin (whose structure is effectively identical to this compound for these purposes) and the active sites of metabolic enzymes. mdpi.com

Molecular docking can predict the preferred binding orientation of galangin within enzymes like cytochrome P450s or UGTs, which are known to be involved in its metabolism. nih.gov This can help explain why certain positions on the flavonoid ring are more susceptible to modification (e.g., hydroxylation or glucuronidation) than others. nih.govnih.gov

Molecular dynamics simulations can further refine this by modeling the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations provide insights into the stability of the binding and the conformational changes that may occur during the catalytic process. Such computational studies can guide experimental work by prioritizing likely metabolites for analytical screening and can help interpret the results of multi-omics studies by providing a mechanistic framework for the observed biotransformations. nih.govfrontiersin.org

Table 2: Key Enzymes in Galangin Biotransformation and Targets for Computational Modeling

This table lists the primary enzymes responsible for metabolizing galangin, making them key targets for computational studies to predict binding affinities and reaction mechanisms.

Enzyme FamilySpecific Isoforms (Examples)Metabolic Reaction
Cytochrome P450 (CYP)CYP1A1, CYP1A2, CYP2C9Hydroxylation
UDP-glucuronosyltransferase (UGT)UGT1A1, UGT1A9, UGT2B15Glucuronidation
Sulfotransferase (SULT)SULT1A1, SULT1A3Sulfation

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com This technique provides a dynamic view of how a molecule like this compound might interact with biological targets, such as proteins or enzymes, complementing the static information provided by methods like molecular docking. nih.govnih.govmdpi.com For the purposes of standard MD simulations, the minor mass increase from the 13C isotopes in this compound has a negligible effect on the calculated molecular mechanics force fields, meaning that simulation results for unlabeled Galangin are directly translatable to its 13C3 isotopologue.

MD simulations can elucidate the stability of the binding pose of Galangin within a protein's active site, reveal conformational changes in both the ligand and the protein upon binding, and quantify the binding free energy. nih.gov Studies involving the unlabeled parent compound, Galangin, have utilized molecular docking to predict its binding to various protein targets, including the c-Met receptor, hemoglobin, and proteins involved in inflammatory pathways. researchgate.netnih.govnih.gov MD simulations represent the logical next step to these docking studies, allowing researchers to observe the dynamic stability and interaction landscape of the Galangin-protein complex in a simulated physiological environment. For instance, a simulation could track the hydrogen bonds and van der Waals forces between Galangin and amino acid residues over nanoseconds, providing a detailed picture of the key interactions that govern its biological activity. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a this compound-Protein Complex
ParameterDescriptionTypical Value / Software
System SetupThe initial complex is typically derived from molecular docking. The complex is solvated in a water box with counter-ions to neutralize the system.GROMACS, AMBER, NAMD
Force FieldA set of parameters to calculate the potential energy of the system. Different force fields are optimized for proteins, small molecules, and water.CHARMM36, AMBERff14SB, GROMOS54a7
Water ModelDescribes the behavior of water molecules in the simulation.TIP3P, SPC/E
Simulation TimeThe duration of the simulation. Longer times allow for the observation of more significant conformational changes.100-500 nanoseconds (ns)
AnalysisPost-simulation analysis includes calculating Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and analyzing hydrogen bonds.VMD, PyMOL, GROMACS analysis tools

In Silico Prediction of Metabolic Fate and Isotopic Signatures

In silico tools play a crucial role in modern drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. researchgate.net For Galangin, a primary metabolic pathway involves phase I metabolism, particularly hydroxylation reactions catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.com Studies have shown that Galangin is metabolized by human CYP enzymes, such as CYP1A1, which oxidizes it to form its primary metabolite, kaempferol. acs.orgmdpi.com Computational models can predict such metabolic transformations by comparing the structure of a query molecule to databases of known enzymatic reactions.

The use of this compound provides a significant advantage in metabolic studies by introducing a unique isotopic signature. This signature allows for the unambiguous tracking of the compound and its metabolites through complex biological systems using mass spectrometry. researchgate.net The three 13C atoms increase the mass of the Galangin molecule by approximately 3 Daltons compared to its natural, predominantly 12C-containing counterpart. nih.gov

When this compound is metabolized, this +3 mass difference is retained in its metabolites. For example, the hydroxylation of this compound to kaempferol results in a kaempferol molecule that is also 3 Daltons heavier than unlabeled kaempferol. This predictable mass shift creates a distinct isotopic pattern in mass spectrometry data, allowing researchers to easily differentiate the exogenous, labeled metabolites from the pool of endogenous, unlabeled molecules. nih.govnih.gov This technique is invaluable for confirming metabolic pathways and quantifying metabolite formation without interference from the biological background. researchgate.net

Table 2: Predicted Metabolic Transformation and Isotopic Signatures for this compound
CompoundMolecular FormulaMonoisotopic Mass (Da)Metabolic ReactionPredicted MetaboliteMetabolite Monoisotopic Mass (Da)Mass Shift (Signature)
GalanginC15H10O5270.0528Hydroxylation (+O)Kaempferol (C15H10O6)286.0477N/A
This compound12C1213C3H10O5273.0629Kaempferol-13C3 (12C1213C3H10O6)289.0578+3.0101

Conclusion and Future Research Perspectives on Galangin 13c3 As a Research Probe

Current Impact of Galangin-13C3 in Biochemical and Pharmaceutical Research

This compound, a stable isotope-labeled form of the naturally occurring flavonoid galangin (B1674397), serves as a critical tool in biochemical and pharmaceutical research. medchemexpress.com Its primary utility lies in its application as an internal standard for mass spectrometry-based quantification of galangin and structurally similar flavonoids in complex biological matrices. entegris.comchemie-brunschwig.ch The incorporation of three carbon-13 atoms into the galangin structure provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer, leading to more accurate and reliable quantification. entegris.com

In pharmaceutical research, this is particularly valuable for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of galangin. solubilityofthings.comresearchgate.net Galangin itself exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. nih.govajol.info The use of this compound allows researchers to meticulously follow the metabolic fate of galangin in vivo, helping to identify metabolites and understand its mechanism of action at a molecular level. medchemexpress.com For instance, it can be used to investigate the inhibition of enzymes like CYP1A1 by galangin. medchemexpress.com

Emerging Avenues for Expanding the Utility of Isotope-Labeled Flavonoids

The application of isotope-labeled flavonoids, including compounds like this compound, is poised for significant expansion into new research areas. A key emerging field is metabolomics, where stable isotope labeling can provide profound insights into the structure and dynamics of metabolic networks. nih.gov By tracing the pathways of labeled flavonoids, researchers can discover novel metabolites and elucidate complex biochemical pathways. solubilityofthings.comnih.gov This approach moves beyond simple quantification to a more dynamic and mechanistic understanding of cellular metabolism. nih.gov

Another promising avenue is in the study of natural product biosynthesis. nih.govbeilstein-journals.org Isotope-labeled precursors can be used to unravel the biosynthetic pathways of complex flavonoids in plants and microorganisms. nih.govsioc.ac.cn This knowledge is not only of fundamental scientific interest but also has practical implications for the biotechnological production of valuable flavonoids. Furthermore, the use of isotope-labeled flavonoids can enhance the structural elucidation of these compounds through techniques like NMR and mass spectrometry, aiding in the identification of new and isomeric forms. beilstein-journals.orgresearchgate.net

The development of advanced analytical techniques, such as cavity-enhanced absorption spectroscopy (CEAS), may also open new doors for the use of stable isotope-labeled compounds in various research fields, offering high precision and applicability in diverse environments. rsc.org

Challenges and Opportunities in the Synthesis and Application of Complex Isotope-Labeled Natural Products

Despite their immense utility, the synthesis and application of complex isotope-labeled natural products like this compound are not without challenges. The synthesis of such molecules often involves multi-step, complex procedures that can result in low yields, thereby increasing the cost and time required for their production. musechem.comacs.org The introduction of isotopic labels, particularly at specific positions within a molecule, demands specialized synthetic strategies and starting materials. acs.orgacs.org For example, the synthesis of galangin itself can be a multi-step process, and incorporating the 13C label adds another layer of complexity. google.com

Table 1: Challenges and Opportunities in Isotope-Labeled Natural Product Research

Category Challenges Opportunities
Synthesis Complex, multi-step procedures with potentially low yields. musechem.com Development of novel, more efficient synthetic routes. acs.org
High cost of labeled starting materials. acs.org Advances in catalytic methods for late-stage isotope incorporation. musechem.com
Difficulty in achieving site-specific labeling. acs.org Use of biosynthetic pathways in microorganisms for production. nih.gov
Application Potential for isotope effects to alter biological activity (more common with deuterium). acs.org Enhanced accuracy in quantitative studies (e.g., ADME). solubilityofthings.com
Need for specialized analytical instrumentation (MS, NMR). nih.gov Deeper mechanistic insights into metabolic pathways and enzyme function. solubilityofthings.comnih.gov
Limited commercial availability of diverse labeled compounds. entegris.com Expansion into new fields like environmental fate studies and systems biology. nih.goviaea.org

However, these challenges also present significant opportunities for innovation. There is a growing need for the development of more efficient and cost-effective synthetic methods. This includes exploring late-stage functionalization techniques that allow for the introduction of an isotopic label in the final steps of a synthesis, which can be more economical. musechem.com Additionally, biocatalysis and metabolic engineering offer promising alternatives for the production of labeled natural products by harnessing the synthetic machinery of microorganisms.

The increasing sophistication of analytical instruments continues to expand the potential applications of isotope-labeled compounds. scielo.org.pe As these technologies become more accessible, the demand for a wider variety of complex labeled natural products will likely grow, driving further research and development in their synthesis and application. researchgate.netiaea.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.